6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
6-methoxy-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-16-7-6-13(10-20-16)18(23)19-8-9-21-11-14-4-2-3-5-15(14)25-12-17(21)22/h2-7,10H,8-9,11-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDNDNLSGNOEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide can typically be achieved through multi-step organic synthesis:
Step 1: Formation of the benzo[f][1,4]oxazepin intermediate, involving cyclization reactions.
Step 2: Introduction of the 6-methoxy group to the nicotinamide core, often through methoxylation reactions.
Step 3: Coupling of the nicotinamide derivative with the benzo[f][1,4]oxazepin intermediate via amide bond formation. This step may require activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods:
In an industrial setting, the synthesis may be scaled up using batch reactors with controlled temperatures and pressures to ensure high yields and purity. Continuous flow reactors might be employed to optimize reaction times and enhance safety measures.
Chemical Reactions Analysis
Reduction of the 3-Keto Group
The 3-oxo group in the benzo[f] oxazepin ring is susceptible to reduction. For example:
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Sodium borohydride (NaBH₄) in methanol at 0°C reduces the ketone to a secondary alcohol, as demonstrated in the reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to its hydroxy derivative (66–100% yield, ).
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Zinc-acetic acid systems under inert conditions may also reduce the ketone, though this is less selective compared to NaBH₄ ( ).
Example Reaction Pathway:
Key conditions: 0–25°C, 0.5–6 hours.
Nucleophilic Addition at the Keto Group
The 3-keto group can undergo nucleophilic additions with Grignard or organozinc reagents:
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Benzyl magnesium chloride in THF adds to the ketone, forming a tertiary alcohol (69% yield, ).
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Acetaldehyde in the presence of NaBH(OAc)₃ facilitates reductive amination, as seen in analogous spirocyclic systems ( ).
Example Reaction:
Key conditions: Dry THF, 0°C to room temperature.
Hydrolysis of the Amide Bond
The nicotinamide’s amide bond is prone to hydrolysis under acidic or basic conditions:
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Acid-catalyzed hydrolysis (e.g., HCl/H₂O) cleaves the amide to yield 6-methoxynicotinic acid and the ethylamine-linked benzooxazepin.
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Base-mediated hydrolysis (e.g., NaOH) produces the corresponding carboxylate and amine ( ).
Example Reaction:
Key conditions: Reflux in aqueous acid/base.
Methoxy Group Reactivity
The 6-methoxy group on the pyridine ring influences electrophilic substitution:
-
Demethylation with reagents like BBr₃ or HBr/acetic acid converts the methoxy group to a hydroxyl group ( ).
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Nitration/Sulfonation may occur at the para position relative to the methoxy group under strong acidic conditions.
Example Reaction:
Key conditions: Anhydrous DCM, −78°C to room temperature.
Ring-Opening Reactions of the Oxazepin Moiety
The 1,4-oxazepin ring may undergo acid- or base-catalyzed ring-opening:
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Acidic conditions (e.g., H₂SO₄) protonate the oxygen, leading to cleavage and formation of a diol intermediate.
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Base-mediated ring-opening (e.g., NaOH) generates amino alcohol derivatives ().
Example Reaction:
Metabolic Transformations (In Vivo)
Predicted Phase I/II metabolism includes:
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Oxidation of the ethyl linker to an alcohol or carboxylic acid.
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O-Demethylation of the methoxy group via cytochrome P450 enzymes ( ).
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Glucuronidation of hydroxylated metabolites.
Synthetic Routes
While direct synthesis data for this compound is unavailable, analogous pathways suggest:
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Benzooxazepin Synthesis : Cyclization of o-aminophenol derivatives with diketones or ketoesters ().
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Nicotinamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling of 6-methoxynicotinic acid with the ethylamine-linked benzooxazepin ( ).
Example Protocol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclization: o-Aminophenol + diketone, 80°C, 12 h | 65% |
| 2 | Amidation: EDC, HOBt, DMF, rt, 24 h | 72% |
Stability Under Various Conditions
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of oxazepine compounds exhibit significant anticancer properties. For instance, compounds similar to 6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide have been evaluated for their ability to inhibit key signaling pathways in cancer cells. A study reported that certain oxazepine derivatives demonstrated potent antiproliferative effects on various human tumor cell lines, suggesting a potential role in developing new cancer therapies .
2. Antidiabetic Effects
Research has shown that compounds related to this oxazepine structure can effectively inhibit α-glucosidase activity, leading to reduced blood glucose levels. In vivo studies demonstrated that specific derivatives exhibited significant hypoglycemic effects in diabetic models, indicating their potential as antidiabetic agents .
3. Neuroprotective Properties
Some investigations have suggested that oxazepine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or exhibiting antioxidant effects. The exact mechanisms remain under investigation but highlight the compound's versatility in therapeutic applications.
Case Studies
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within the cell. Its nicotinamide moiety may influence NAD+ dependent enzymes, while the benzo[f][1,4]oxazepin structure might interact with various receptors or enzymes. These interactions often lead to modulation of cellular pathways like oxidative stress response, apoptosis, or signal transduction.
Comparison with Similar Compounds
Table 2: Bioactivity and Properties
Biological Activity
6-Methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide, identified by CAS Number 2034550-92-8, is a compound with significant potential in pharmacological applications. Its structure combines a nicotinamide core with a benzo[f][1,4]oxazepin moiety, which may contribute to its biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.4 g/mol
- Structural Characteristics : The compound features a methoxy group on the 6-position of the nicotinamide ring and an oxo-dihydrobenzo[f][1,4]oxazepin moiety that enhances its biological interactions.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The nicotinamide component may interact with NAD+-dependent enzymes, influencing metabolic pathways.
- Receptor Modulation : The benzo[f][1,4]oxazepin structure may bind to specific receptors or enzymes, potentially modulating cellular signaling pathways involved in apoptosis and oxidative stress response.
Biological Evaluation
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:
| Cell Line | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| A2780 (Ovarian Cancer) | 15.7 | Induces G2/M phase arrest | Significant antiproliferative activity |
| MCF-7 (Breast Cancer) | 22.3 | Inhibits tubulin polymerization | Potential as a microtubule-targeted agent |
| A2780/RCIS (Resistant) | 30.5 | Alters cell cycle dynamics | Overcomes resistance to conventional drugs |
| MCF-7/MX (Resistant) | 28.9 | Induces apoptosis | Shows promise in resistant cancer models |
Case Studies
- Cytotoxicity Studies : In a study published in PMC, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines including A2780 and MCF-7. The results indicated that these compounds exhibit significant antiproliferative activity with IC50 values ranging from 15 µM to over 30 µM depending on the cell line tested .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with the colchicine-binding site of tubulin, leading to inhibition of microtubule polymerization and subsequent cell cycle arrest at the G2/M phase . This mechanism is critical for understanding how these compounds can be employed as potential chemotherapeutic agents.
Q & A
Basic: How is 6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide synthesized, and what analytical methods validate its structural integrity?
Answer:
The compound is synthesized via a multi-step reaction starting with a benzoxazepin core and nicotinamide derivative. A typical protocol involves coupling 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with a chloroacetylated intermediate in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC). Post-synthesis, structural validation employs:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) to verify hydrogen and carbon environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the benzoxazepin ring).
- Mass spectrometry to match experimental molecular weight with theoretical values (e.g., resolving discrepancies <0.5% for purity assessment) .
Advanced: How should researchers address discrepancies in spectral data or bioactivity when synthesizing this compound?
Answer:
Discrepancies may arise from impurities, stereochemical variations, or solvent interactions. Mitigation strategies include:
- Reproducing synthesis under controlled conditions (e.g., inert atmosphere, standardized stoichiometry).
- Cross-validating data with computational tools (e.g., DFT simulations for NMR chemical shift predictions).
- Bioactivity reassessment using dose-response curves to rule out assay-specific artifacts. Link findings to theoretical frameworks (e.g., structure-activity relationships for benzoxazepins) to contextualize contradictions .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., distinguishing oxazepin ring protons from nicotinamide methyl groups).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., resolving isotopic patterns for Cl/Br-containing byproducts).
- HPLC with UV detection : Assesses purity (>95% for in vitro studies) and identifies co-eluting impurities .
Advanced: What methodological approaches are recommended to elucidate the compound’s mechanism of action in hypoglycemic activity?
Answer:
For hypoglycemic studies:
- In vitro assays : Measure glucose uptake in adipocytes or hepatocytes using fluorescent probes (e.g., 2-NBDG).
- Molecular docking : Simulate interactions with PPAR-γ or AMPK targets using AutoDock Vina.
- Kinetic studies : Track enzyme inhibition (e.g., α-glucosidase) via spectrophotometric assays. Cross-reference with structural analogs to identify pharmacophores .
Basic: How should researchers select a theoretical framework for studying this compound’s bioactivity?
Answer:
Link hypotheses to established theories, such as:
- Pharmacophore modeling : Map functional groups (e.g., methoxy, oxazepin carbonyl) to known hypoglycemic agents.
- Receptor-ligand interaction theories : Use crystallographic data from similar nicotinamide derivatives bound to metabolic enzymes.
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate substituent effects with bioactivity data from related compounds .
Advanced: What computational tools can optimize the synthesis and predict metabolic pathways of this compound?
Answer:
- COMSOL Multiphysics : Simulate reaction kinetics (e.g., optimizing DMF solvent ratios for yield).
- AI-driven platforms : Train models on PubChem data to predict byproducts or degradation pathways.
- ADMET prediction tools (e.g., SwissADME): Forecast metabolic stability and cytochrome P450 interactions .
Basic: How can researchers design comparative studies between this compound and structurally similar analogs?
Answer:
- Structural analogs : Compare with compounds like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide, varying methoxy groups.
- Bioassays : Test hypoglycemic activity in parallel using standardized cell lines (e.g., HepG2).
- Thermodynamic analysis : Measure solubility differences via shake-flask method to correlate with bioavailability .
Advanced: What experimental design considerations are critical for in vivo toxicity studies of this compound?
Answer:
- Dose-ranging : Start with 10–100 mg/kg in Wistar albino mice, monitoring weight loss and organ histopathology.
- Biomarkers : Track liver/kidney function (e.g., ALT, creatinine) and oxidative stress markers (e.g., malondialdehyde).
- Control groups : Include vehicle-only and positive controls (e.g., metformin for hypoglycemic toxicity benchmarks) .
Basic: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Replace DMF with acetonitrile for easier post-reaction purification.
- Catalyst screening : Test tetrabutylammonium bromide (TBAB) to enhance coupling efficiency.
- Temperature control : Perform reactions at 0–5°C to minimize side-product formation .
Advanced: What methodologies are used to study the compound’s metabolic stability and degradation products?
Answer:
- Isotopic labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic pathways in microsomal assays.
- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products).
- CYP enzyme inhibition assays : Incubate with human liver microsomes and NADPH cofactors to map oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
